Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester
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Overview
Description
Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester is an organic compound with the molecular formula C9H11NOS2 It is a derivative of carbamodithioic acid, where the hydrogen atoms are replaced by a (4-methoxyphenyl) group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (4-methoxyphenyl)-, methyl ester typically involves the reaction of (4-methoxyphenyl)amine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The general reaction scheme is as follows:
Reaction of (4-methoxyphenyl)amine with carbon disulfide: This step forms the intermediate (4-methoxyphenyl)dithiocarbamate.
Alkylation with methyl iodide: The intermediate is then treated with methyl iodide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
Scientific Research Applications
Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, (4-methoxyphenyl)-, ethyl ester
- Carbamodithioic acid, (4-methoxyphenyl)-, propyl ester
- Carbamodithioic acid, (4-methoxyphenyl)-, butyl ester
Uniqueness
Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester variant may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
IUPAC Name |
methyl N-(4-methoxyphenyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c1-11-8-5-3-7(4-6-8)10-9(12)13-2/h3-6H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBFGLHKDTKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368051 |
Source
|
Record name | SBB042898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34956-06-4 |
Source
|
Record name | SBB042898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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